molecular formula C25H30N2O7 B15281676 2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate

2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate

Cat. No.: B15281676
M. Wt: 470.5 g/mol
InChI Key: QECNWYIWTCANBZ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate is a complex organic compound with a unique structure that includes tert-butyl groups, a nitrophenyl moiety, and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2,4-Di-tert-butylphenol and 2-nitrobenzaldehyde. These intermediates undergo further reactions, including amide formation and esterification, to yield the final product. Common reagents used in these reactions include acyl chlorides, amines, and carbonates, under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted phenyl derivatives

Scientific Research Applications

2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate is unique due to its combination of tert-butyl groups, nitrophenyl moiety, and carbonate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

[2,4-ditert-butyl-5-[[3-(2-nitrophenyl)-3-oxopropanoyl]amino]phenyl] methyl carbonate

InChI

InChI=1S/C25H30N2O7/c1-24(2,3)16-12-17(25(4,5)6)21(34-23(30)33-7)13-18(16)26-22(29)14-20(28)15-10-8-9-11-19(15)27(31)32/h8-13H,14H2,1-7H3,(H,26,29)

InChI Key

QECNWYIWTCANBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)CC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)OC)C(C)(C)C

Origin of Product

United States

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